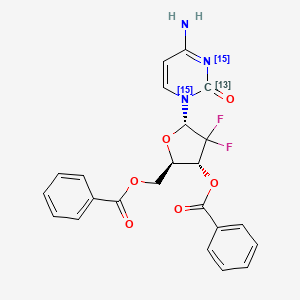
2(1H)-pyrimidinone-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-pyrimidinone-13C,15N2 is a labeled compound of pyrimidinone, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is a heterocyclic organic molecule that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving metabolic pathways, molecular interactions, and structural analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the cyclization of labeled urea and labeled β-ketoesters under acidic conditions. The reaction proceeds through a Biginelli-like condensation, forming the pyrimidinone ring. The reaction conditions often involve the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The use of isotopically labeled starting materials, such as 13C-labeled acetoacetate and 15N-labeled urea, is crucial for the production of the labeled compound. The reaction conditions are carefully controlled to ensure the efficient incorporation of the isotopic labels and to minimize the formation of by-products.
化学反应分析
Types of Reactions
2(1H)-pyrimidinone-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 2-hydroxypyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted pyrimidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine-2,4-dione derivatives.
Reduction: 2-hydroxypyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives, depending on the nucleophile used.
科学研究应用
2(1H)-pyrimidinone-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of nucleic acid metabolism.
Industry: Applied in the synthesis of labeled pharmaceuticals and agrochemicals for research and development purposes.
作用机制
The mechanism of action of 2(1H)-pyrimidinone-13C,15N2 involves its interaction with various molecular targets, including enzymes and nucleic acids. The isotopic labels allow for the tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular processes. The labeled atoms enable the use of techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to study the compound’s behavior and interactions at the molecular level.
相似化合物的比较
2(1H)-pyrimidinone-13C,15N2 can be compared with other similar compounds, such as:
Pyrimidinone: The non-labeled version of the compound, which lacks the isotopic labels.
2(1H)-pyrimidinone-13C: A compound labeled only with carbon-13.
2(1H)-pyrimidinone-15N2: A compound labeled only with nitrogen-15.
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it particularly valuable for detailed studies of molecular interactions and metabolic pathways.
属性
分子式 |
C23H19F2N3O6 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC 名称 |
[(2R,3R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21+/m1/s1/i22+1,27+1,28+1 |
InChI 键 |
ZPUUYUUQQGBHBU-MEXQSHOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


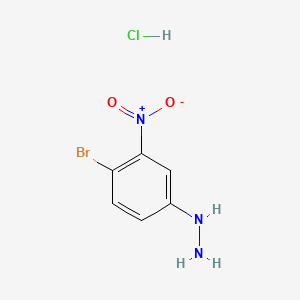

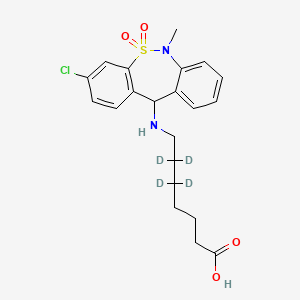

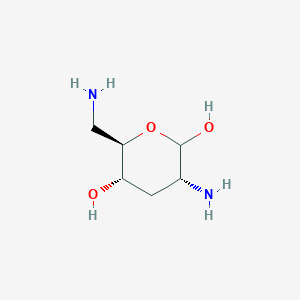
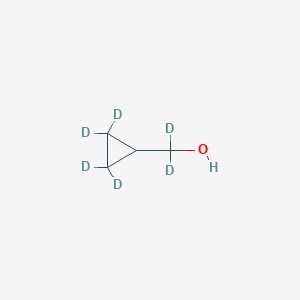
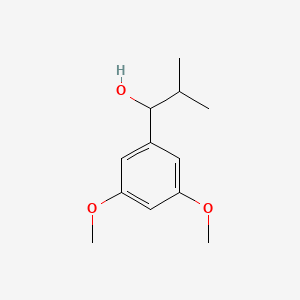
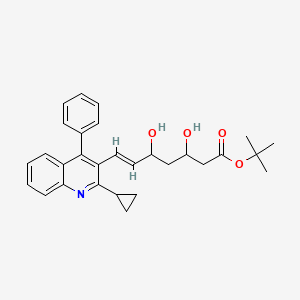

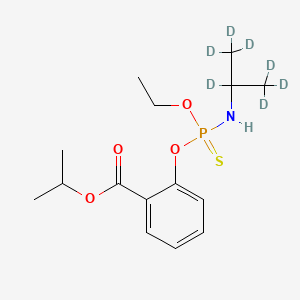
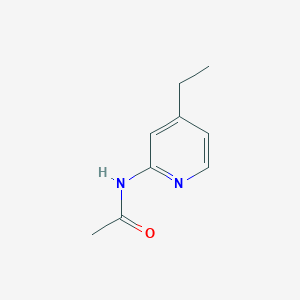
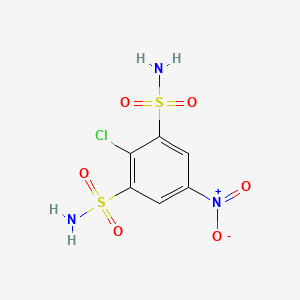
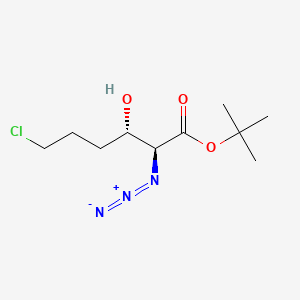
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
